molecular formula C21H25N5O3S B3005674 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251696-46-4

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B3005674
CAS No.: 1251696-46-4
M. Wt: 427.52
InChI Key: NLMJQGYQUXWTRK-UHFFFAOYSA-N
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Description

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring, a thiazolopyrimidine core, and several functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, starting with the preparation of the piperazine and thiazolopyrimidine intermediates. Common synthetic routes include:

    Formation of the Piperazine Intermediate: This step involves the reaction of 2,3-dimethylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Formation of the Thiazolopyrimidine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine core.

    Coupling Reactions: The final step involves coupling the piperazine intermediate with the thiazolopyrimidine core using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

  • Oxidation

Biological Activity

The compound 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is an organic compound with a complex structure that combines elements of piperazine and thiazolopyrimidine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C21H25N5O3S
  • Molecular Weight : 427.52 g/mol
  • LogP : 3.2854 (indicating moderate lipophilicity)
  • Polar Surface Area : 69.181 Ų

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to thiazolo[4,3-d]pyrimidines. For instance:

  • A derivative of this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium , with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth .
  • The presence of specific substituents on the thiazole ring has been shown to enhance antimicrobial efficacy by increasing lipophilicity and improving cellular penetration .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Studies indicate that derivatives exhibit varying degrees of cytotoxicity against cancer cell lines such as Caco-2 and A549 . For example, certain derivatives reduced cell viability significantly compared to controls .
  • The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can lead to enhanced anticancer activity. Specifically, compounds with electron-withdrawing groups showed improved efficacy against these cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObservationsReference
AntimicrobialMRSASignificant antimicrobial activity
AntimicrobialVancomycin-resistant E. faeciumEffective inhibition observed
AnticancerCaco-2 cellsReduced viability to approximately 31.9%
AnticancerA549 cellsVariable activity; some derivatives showed >50% inhibition

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Interference with Cellular Processes : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways that regulate cell growth and proliferation.

Properties

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-propan-2-yl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-12(2)26-19(27)17-16(22-21(26)29)18(30-23-17)20(28)25-10-8-24(9-11-25)15-7-5-6-13(3)14(15)4/h5-7,12H,8-11H2,1-4H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMJQGYQUXWTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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